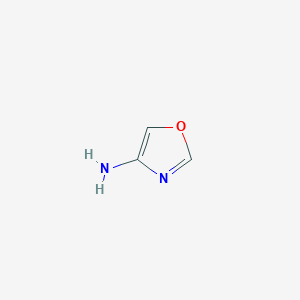
3-(アミノカルボニル)-1,6-ジメチルピリジニウムヨージド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide is a chemical compound with a pyridinium core structure
科学的研究の応用
3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide typically involves the reaction of 1,6-dimethylpyridine with an aminocarbonyl source under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the isolation of the pure compound.
化学反応の分析
Types of Reactions
3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides, thiols, and amines are used in substitution reactions, often under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced pyridinium compounds, and various substituted pyridinium derivatives, depending on the specific reaction conditions and reagents used.
作用機序
The mechanism by which 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Chloride
- 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Bromide
- 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Fluoride
Uniqueness
3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide is unique due to its specific iodide ion, which can influence its reactivity and solubility compared to other halide derivatives. This uniqueness makes it particularly useful in certain chemical reactions and applications where the iodide ion plays a crucial role.
特性
IUPAC Name |
1,6-dimethylpyridin-1-ium-3-carboxamide;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.HI/c1-6-3-4-7(8(9)11)5-10(6)2;/h3-5H,1-2H3,(H-,9,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYKWASDKDIQFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=C(C=C1)C(=O)N)C.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80509985 |
Source


|
| Record name | 5-Carbamoyl-1,2-dimethylpyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80509985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107971-06-2 |
Source


|
| Record name | 5-Carbamoyl-1,2-dimethylpyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80509985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B175017.png)

![(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid](/img/structure/B175020.png)




![2,5-Dimethylimidazo[2,1-b]benzothiazole](/img/structure/B175027.png)
![Bromo-bis[bromo(dimethyl)silyl]-methylsilane](/img/structure/B175028.png)





